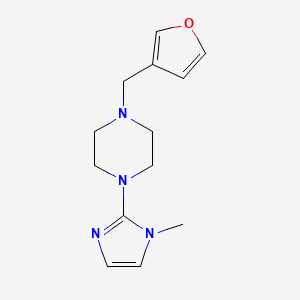
1-(furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is a useful research compound. Its molecular formula is C13H18N4O and its molecular weight is 246.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Furan-3-ylmethyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, has been studied for various pharmacological properties, including antiviral, antibacterial, and anticancer activities. Understanding its biological activity is crucial for the development of new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N4O, with a molecular weight of approximately 246.314 g/mol. The compound features a piperazine ring substituted with a furan and an imidazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N4O |
| Molecular Weight | 246.314 g/mol |
| Purity | ≥95% |
| IUPAC Name | 1-(furan-3-ylmethyl)-4-(1-methylimidazol-2-yl)piperazine |
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, a class of N-Heterocycles has shown promising results against various viral strains, indicating that modifications to the piperazine structure can enhance antiviral efficacy. Specific derivatives have demonstrated significant inhibition of viral replication at micromolar concentrations, suggesting that this compound could serve as a lead for further antiviral drug development .
Antibacterial Activity
The antibacterial properties of related compounds have also been investigated. For example, alkaloids derived from similar structures exhibit strong activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that the piperazine framework may contribute to enhanced antibacterial activity .
Anticancer Activity
In cancer research, compounds featuring the imidazole and piperazine moieties have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have indicated that modifications at specific positions on the imidazole ring can lead to enhanced cytotoxic effects against breast cancer cells (MCF-7), with some derivatives exhibiting IC50 values in the sub-micromolar range . The mechanism often involves cell cycle arrest and induction of apoptosis.
Case Studies and Research Findings
Case Study 1: Antiviral Efficacy
A recent publication evaluated several N-Heterocycles for their antiviral activities against respiratory syncytial virus (RSV). Compounds similar to this compound were tested, showing EC50 values ranging from 5 to 28 μM, indicating moderate antiviral activity .
Case Study 2: Antibacterial Testing
Research on alkaloids revealed that certain derivatives with structural similarities exhibited potent antibacterial properties. The study found that compounds with furan rings showed enhanced activity against E. coli, with complete bacterial death achieved within hours at low concentrations .
Case Study 3: Anticancer Properties
In vitro studies on hybrid molecules containing piperazine and imidazole revealed significant anticancer activity. One derivative demonstrated an IC50 value of approximately 0.31 μM against multiple cancer cell lines, suggesting its potential as an effective anticancer agent .
Eigenschaften
IUPAC Name |
1-(furan-3-ylmethyl)-4-(1-methylimidazol-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-15-4-3-14-13(15)17-7-5-16(6-8-17)10-12-2-9-18-11-12/h2-4,9,11H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIVYWORQRKWKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














